Cas no 263764-83-6 (Buergerinin G)

Buergerinin G 化学的及び物理的性質
名前と識別子
-
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-, (3aR,7S,8aR)-
- Buergerinin G
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-,(3aR,7S,8aR)-
- (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one
- 263764-83-6
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.0?,?]undecan-3-one
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-, (3aR,7S,8aR)-
- AKOS032962489
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one
- FS-9322
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo(5.3.1.01,5)undecan-3-one
-
- インチ: InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1
- InChIKey: QIUBALCNECIHCV-BWVDBABLSA-N
- ほほえんだ: O=C3O[C@@H]1C[C@@]2(O[C@]1(CCO2)C3)C
計算された属性
- せいみつぶんしりょう: 184.07355886g/mol
- どういたいしつりょう: 184.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 343.6±42.0 °C at 760 mmHg
- フラッシュポイント: 155.7±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Buergerinin G セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Buergerinin G 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3546-1 mg |
Buergerinin G |
263764-83-6 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3546-1 mL * 10 mM (in DMSO) |
Buergerinin G |
263764-83-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN3546-1 ml * 10 mm |
Buergerinin G |
263764-83-6 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
A2B Chem LLC | AB30613-5mg |
Buergerinin G |
263764-83-6 | 5mg |
$594.00 | 2024-04-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51270-5mg |
Buergerinin G |
263764-83-6 | 5mg |
¥4800.0 | 2022-04-28 | ||
TargetMol Chemicals | TN3546-5mg |
Buergerinin G |
263764-83-6 | 5mg |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN3546-5 mg |
Buergerinin G |
263764-83-6 | 98% | 5mg |
¥ 3,330 | 2023-07-11 |
Buergerinin G 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
8. Book reviews
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Buergerinin Gに関する追加情報
Buergerinin G (CAS No. 263764-83-6): A Promising Compound in the Field of Medicinal Chemistry
Buergerinin G (CAS No. 263764-83-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, derived from natural sources, has shown promising results in various preclinical studies, particularly in the areas of anti-inflammatory and anti-cancer activities.
The chemical structure of Buergerinin G is characterized by a complex framework that includes multiple functional groups, such as hydroxyl and methoxy groups, which contribute to its biological activity. Recent research has focused on elucidating the mechanisms by which Buergerinin G exerts its effects, with particular emphasis on its interactions with cellular signaling pathways and its ability to modulate gene expression.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that Buergerinin G exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding is particularly significant given the increasing prevalence of inflammatory diseases and the need for effective therapeutic interventions.
Moreover, Buergerinin G has shown promise in cancer research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest that Buergerinin G could be a valuable candidate for further development as an anticancer agent.
The pharmacokinetic properties of Buergerinin G have also been investigated, with results indicating favorable bioavailability and metabolic stability. These characteristics are crucial for ensuring that the compound can effectively reach its target sites in vivo and maintain therapeutic concentrations over an extended period.
In addition to its direct biological effects, Buergerinin G has been explored for its potential use in combination therapies. Research has shown that when used in conjunction with other drugs, such as NSAIDs or chemotherapeutic agents, Buergerinin G can enhance their efficacy while reducing side effects. This synergistic effect is particularly important for improving patient outcomes and quality of life.
The safety profile of Buergerinin G has been evaluated through extensive toxicity studies. Results have shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings provide a strong foundation for advancing Buergerinin G into clinical trials.
In conclusion, Buergerinin G (CAS No. 263764-83-6) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, combined with its potent biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, the future prospects for Buergerinin G appear highly promising.
263764-83-6 (Buergerinin G) 関連製品
- 148809-28-3((4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester)
- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)
- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)
- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)
- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 91328-72-2(3a(1H)-Pentalenemethanol, hexahydro-)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 1019854-61-5(12-Ethoxynimbolinin C)



